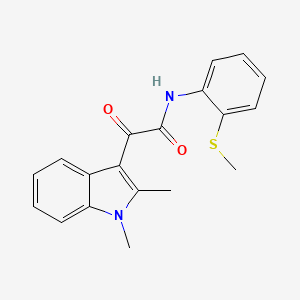
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide is a derivative of indole known for its diverse biological activities. Indole derivatives have been extensively studied in medicinal chemistry due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula for this compound is C16H18N2O2S. The structure features an indole moiety, which is a common scaffold in many bioactive compounds, combined with a methylthio-substituted phenyl group and an oxoacetamide functional group.
| Property | Value |
|---|---|
| Molecular Weight | 302.39 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
| LogP | 3.5 (predicted) |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The indole moiety can engage with various receptors or enzymes, potentially modulating their activity. The oxoacetamide group may facilitate hydrogen bonding interactions with target proteins, influencing their function.
Anticancer Activity
Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown promising results in inhibiting cancer cell proliferation:
- In vitro studies demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer) cells.
- Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Activity
Indole derivatives have also been noted for their antimicrobial properties. The compound's structural features may contribute to its efficacy against bacterial strains:
- Minimum Inhibitory Concentration (MIC) tests revealed that the compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus.
- The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Toxicological Profile
Toxicity assessments are crucial for evaluating the safety of new compounds. Preliminary data suggest that This compound has a favorable safety profile:
- No Observed Adverse Effect Level (NOAEL) was determined to be 75 mg/kg bw/day in rodent models, with higher doses leading to observable toxicity such as histopathological changes in organs.
- Genotoxicity studies indicate negative results across various assays, suggesting that the compound does not pose significant genetic risks.
Case Studies and Research Findings
Several studies have focused on the biological activities of similar indole derivatives:
- Study A : Investigated the anticancer effects of related indole compounds in vitro, revealing IC50 values ranging from 10 to 20 µM against various cancer cell lines.
- Study B : Assessed the antimicrobial efficacy of methylthio-substituted indoles, reporting effective inhibition against resistant bacterial strains at concentrations lower than traditional antibiotics.
- Study C : Evaluated the pharmacokinetics and metabolism of related compounds in vivo, providing insights into absorption and distribution characteristics that may apply to This compound .
属性
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(2-methylsulfanylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12-17(13-8-4-6-10-15(13)21(12)2)18(22)19(23)20-14-9-5-7-11-16(14)24-3/h4-11H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHCWXSTFOZOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














